molecular formula C10H12F2O2 B8032934 2,4-Difluoro-3-(2-methylpropoxy)phenol

2,4-Difluoro-3-(2-methylpropoxy)phenol

Cat. No.: B8032934
M. Wt: 202.20 g/mol
InChI Key: WJJOEPDYGBMHDF-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(2-methylpropoxy)phenol is a fluorinated phenolic compound characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a 2-methylpropoxy (isobutoxy) group at position 3, and a hydroxyl group at position 1. The compound’s fluorine substituents enhance electronegativity and metabolic stability, while the 2-methylpropoxy group may influence lipophilicity and steric effects .

Properties

IUPAC Name

2,4-difluoro-3-(2-methylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(2)5-14-10-7(11)3-4-8(13)9(10)12/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJOEPDYGBMHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(2-methylpropoxy)phenol typically involves the reaction of 2,4-difluorophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-3-(2-methylpropoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(2-methylpropoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The 2-methylpropoxy group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Functional Groups
2,4-Difluoro-3-(2-methylpropoxy)phenol 2,4-difluoro; 3-(2-methylpropoxy) Not provided ~210 (estimated) Phenol, fluoro, ether
2-Fluorophenol 2-fluoro; 1-hydroxy 367-12-4 112.10 Phenol, fluoro
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene 2,4-difluoro; 3-(trifluoromethoxy); 1-iodo 2149602-62-8 323.99 Iodo, trifluoromethoxy, fluoro
2,4-Difluoro-3-(hydroxymethyl)phenol 2,4-difluoro; 3-(hydroxymethyl) 866028-20-8 ~160 (estimated) Phenol, hydroxymethyl, fluoro
Patent Compound (Example from ) 2-(2,4-difluorophenyl)-1,1-difluoro-1-(5-substituted-pyridin-2-yl)-3-(1H-tetrazol-1-yl)propan-2-ol Not provided ~400 (estimated) Difluorophenyl, tetrazole, pyridine

Key Observations :

  • Fluorine Effects: The 2,4-difluoro substitution pattern is shared across several analogs, enhancing electron-withdrawing properties and resistance to oxidative degradation compared to non-fluorinated phenols .
  • Ether vs. Hydroxymethyl: The 2-methylpropoxy group in the target compound increases lipophilicity relative to 2,4-difluoro-3-(hydroxymethyl)phenol, which has a polar hydroxymethyl group .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling/Melting Point Solubility Reactivity Highlights
This compound Not reported Likely low water solubility Ether linkage may reduce acidity vs. phenol
2-Fluorophenol 72–74°C (melting) Moderate in water Higher acidity (pKa ~8.3) due to fluorine
2,4-Difluoro-3-(trifluoromethoxy)iodobenzene Not reported Organic solvents Iodo substituent enables Suzuki couplings
2,4-Difluoro-3-(hydroxymethyl)phenol Not reported Higher water solubility Hydrogen bonding via hydroxymethyl group

Key Findings :

  • Acidity: Fluorine substituents lower the pKa of phenolic OH compared to non-fluorinated analogs, but the 2-methylpropoxy group may sterically hinder deprotonation .
  • Solubility : The hydroxymethyl derivative (CAS 866028-20-8) is more water-soluble than the target compound, which is likely soluble in organic solvents like DCM or THF .

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